3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromopyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino alcohol.
3-Amino-5-bromopyridin-4-ol: Similar structure but with a hydroxyl group at a different position.
5-Bromonicotinic acid methyl ester: Similar structure but with a methyl ester group instead of an amino alcohol.
Uniqueness
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of an amino group, a bromopyridine moiety, and a hydroxyl group. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-1-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |
InChI Key |
ZFJMIYMAZYZIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CCN)O |
Origin of Product |
United States |
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